Mass Spectrometric Differentiation of SDMA vs. ADMA via Characteristic Fragment Ions
Electrospray ionization tandem mass spectrometry reveals that asymmetric dimethylarginine (aDMA) produces a specific marker ion at m/z 46 (dimethylammonium), whereas symmetric dimethylarginine (sDMA) does not generate this ion but instead exhibits characteristic neutral losses of dimethylamine [1]. This quantitative analytical distinction enables unambiguous differentiation and specific detection of aDMA-containing peptides even in complex mixtures, with a detection sensitivity that allows identification in the presence of a five-fold excess of other proteins [1]. The target compound, Fmoc-Arg(Me2,symmetric)-OH.HCl, is the only building block that guarantees the synthesis of peptides with the sDMA signature fragmentation pattern, ensuring accurate PTM assignment in proteomics workflows.
| Evidence Dimension | Characteristic MS/MS fragment ion |
|---|---|
| Target Compound Data | Neutral loss of dimethylamine (specific for sDMA) |
| Comparator Or Baseline | m/z 46 (dimethylammonium ion) for aDMA |
| Quantified Difference | Unique marker ion presence vs. absence; 5-fold excess background tolerance for aDMA detection |
| Conditions | Electrospray triple-quadrupole tandem mass spectrometry; peptides containing aDMA or sDMA |
Why This Matters
This ensures that synthetic peptides incorporating Fmoc-Arg(Me2,symmetric)-OH.HCl can be unambiguously distinguished from those made with aDMA analogs, preventing false-positive PTM assignments in proteomics studies.
- [1] Rappsilber J, et al. 2004. Detection of arginine dimethylations in peptides by mass spectrometry. Journal of the American Society for Mass Spectrometry, 2004. View Source
